1,4,7,10-Tetrathiacyclododec-2-ene-2,3-dicarbonitrile
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Overview
Description
1,4,7,10-Tetrathiacyclododec-2-ene-2,3-dicarbonitrile is a sulfur-containing macrocyclic compound It is characterized by its unique structure, which includes four sulfur atoms and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetrathiacyclododec-2-ene-2,3-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dithiols with nitrile-containing compounds in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetrathiacyclododec-2-ene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1,4,7,10-Tetrathiacyclododec-2-ene-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetrathiacyclododec-2-ene-2,3-dicarbonitrile involves its interaction with molecular targets through its sulfur and nitrile groups. These interactions can lead to the formation of stable complexes with metal ions or biological molecules. The pathways involved may include coordination to metal centers or binding to active sites in enzymes or proteins.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: A similar macrocyclic compound with nitrogen atoms instead of sulfur.
1,4,7,10-Tetrathiacyclododecane: A related compound without the nitrile groups.
Uniqueness
1,4,7,10-Tetrathiacyclododec-2-ene-2,3-dicarbonitrile is unique due to the presence of both sulfur atoms and nitrile groups in its structure
Properties
CAS No. |
688344-03-8 |
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Molecular Formula |
C10H12N2S4 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1,4,7,10-tetrathiacyclododec-2-ene-2,3-dicarbonitrile |
InChI |
InChI=1S/C10H12N2S4/c11-7-9-10(8-12)16-6-4-14-2-1-13-3-5-15-9/h1-6H2 |
InChI Key |
WXTLXKKARXNPLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCSC(=C(SCCS1)C#N)C#N |
Origin of Product |
United States |
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